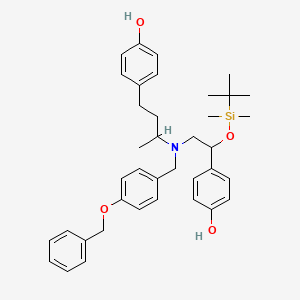

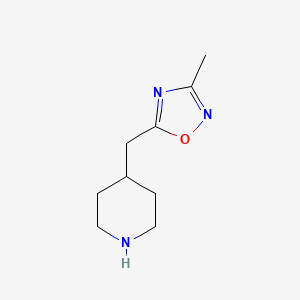

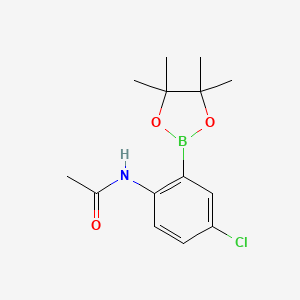

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

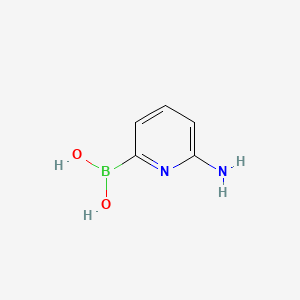

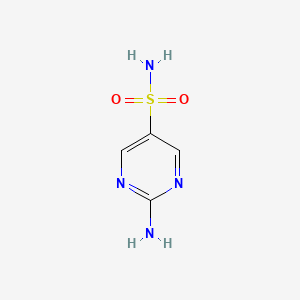

The compound “3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole” is a complex organic molecule that contains a 1,2,4-oxadiazole ring and a piperidine ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and piperidine rings would likely contribute to the compound’s three-dimensional structure .科学的研究の応用

Biomedical Research: Synthesis of Heterocyclic Compounds

Scientific Field

Medicinal Chemistry

Application Summary

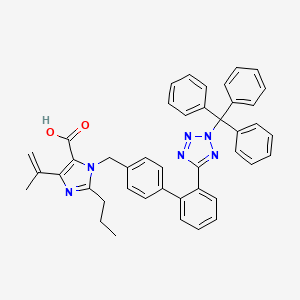

The compound is utilized in the synthesis of heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridines, which are structurally similar and have significant biomedical applications .

Methods of Application

Synthesis involves various substitution reactions at positions N1, C3, C4, C5, and C6 of the heterocyclic ring. Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to analyze the products.

Results Summary

The synthesized compounds exhibit a range of biological activities, which are promising for drug development. The specific activities and their efficacies are determined through bioassays and quantified using IC50 values or similar metrics .

Pharmacology: Soluble Epoxide Hydrolase Inhibition

Scientific Field

Pharmacology

Application Summary

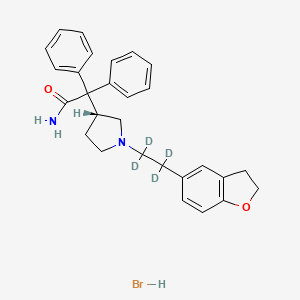

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole derivatives are designed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in blood pressure regulation .

Methods of Application

Compounds are synthesized and evaluated for sEH inhibition via in vitro assays. Molecular docking studies are conducted to predict the binding efficiency and interactions with the enzyme.

Results Summary

Potent sEH inhibitors were identified, displaying IC50 values in the low micromolar range. These compounds are potential candidates for antihypertensive drugs .

Cardiovascular Research: Blood Pressure Regulation

Scientific Field

Cardiovascular Pharmacology

Application Summary

The compound is investigated for its role in blood pressure regulation by acting as a soluble epoxide hydrolase (sEH) inhibitor, which can reduce blood pressure elevation .

Methods of Application

A series of novel sEH inhibitors containing a N-substituted piperidine ring are designed, synthesized, and evaluated for their ability to reduce blood pressure.

Results Summary

Compounds such as 9g and 8h emerged as potent sEH inhibitors, displaying IC50 values of 0.224 ± 0.014 and 0.220 ± 0.03 μM, respectively, for in vitro sEH inhibition .

将来の方向性

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, investigating its mechanism of action, or conducting preclinical and clinical trials .

特性

IUPAC Name |

3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)6-8-2-4-10-5-3-8/h8,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWWSIFIEJXLMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)